molecular formula C10H5BrFNO2 B6616938 4-bromo-8-fluoroquinoline-2-carboxylic acid CAS No. 1314143-31-1

4-bromo-8-fluoroquinoline-2-carboxylic acid

Cat. No.: B6616938
CAS No.: 1314143-31-1
M. Wt: 270.05 g/mol
InChI Key: PZCRKBBPNGIARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-8-fluoroquinoline-2-carboxylic acid is a multifunctional heterocyclic building block of high value in medicinal chemistry and drug discovery. This compound integrates two key reactive sites: a bromo substituent and a carboxylic acid functional group, built upon a fluorinated quinoline scaffold. The bromo group at the C-4 position serves as an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl groups to create extensive chemical libraries . The fluorine atom at the C-8 position is a common feature in many bioactive molecules, known to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is primarily designed for use as a sophisticated intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Quinoline-2-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry . Specifically, the 8-fluoroquinoline motif is found in compounds investigated for their antibacterial properties, while other fluorinated quinazoline-based carboxylic acids have demonstrated significant potential as selective Aurora A kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells, marking them as promising anticancer leads . The presence of the carboxylic acid at the 2-position allows for direct amide bond formation or serves as a key pharmacophore for interaction with enzyme active sites . Researchers can leverage this building block in substrate scope studies for developing new synthetic methodologies and in constructing complex molecules for applications in dyes, sensors, and material science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-8-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCRKBBPNGIARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 8-fluoroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical and chemical industries .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the substituent positions and functional groups of 4-bromo-8-fluoroquinoline-2-carboxylic acid with structurally related quinoline derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
This compound Br (C4), F (C8), COOH (C2) C₁₀H₅BrFNO₂ 286.06* Fluorine enhances metabolic stability; bromine allows functionalization.
8-Bromo-2-chloroquinoline-4-carboxylic acid Br (C8), Cl (C2), COOH (C4) C₁₀H₅BrClNO₂ 286.51 Chlorine increases lipophilicity; bromine at C8 may alter electronic effects .
4-Bromoquinoline-6-carboxylic acid Br (C4), COOH (C6) C₁₀H₆BrNO₂ 268.07 Carboxylic acid at C6 may influence solubility and binding interactions .
8-Methyl-2-phenylquinoline-4-carboxylic acid CH₃ (C8), Ph (C2), COOH (C4) C₁₇H₁₃NO₂ 263.29 Phenyl group enhances aromatic interactions; methyl group reduces reactivity .
8-Bromo-4-chloroquinoline-2-carboxylic acid Br (C8), Cl (C4), COOH (C2) C₁₀H₅BrClNO₂ 286.51 Combined halogenation may increase steric hindrance and toxicity .

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: Carboxylic acid groups generally improve water solubility. For example, 8-bromo-4-chloroquinoline-2-carboxylic acid (LogP ~2.5) is more lipophilic than this compound (estimated LogP ~2.0) due to chlorine’s higher hydrophobicity .
  • Thermal Stability: Halogenated quinolines (e.g., bromo, chloro derivatives) exhibit higher thermal stability compared to non-halogenated analogs, as seen in their melting points (>200°C for many derivatives) .

Biological Activity

4-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the quinoline family, which is known for its diverse applications, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

The biological activity of this compound primarily involves its interaction with bacterial enzymes. The compound inhibits these enzymes by binding to their active sites, disrupting essential metabolic processes such as DNA replication and protein synthesis. The presence of bromine and fluorine substituents enhances its binding affinity and specificity towards target biomolecules.

This compound exhibits several notable biochemical properties:

  • Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in bacterial DNA replication, making it a candidate for antibacterial drug development.
  • Cellular Effects : The compound influences cellular processes by altering gene expression and cell signaling pathways. It can induce apoptosis in cancer cells by affecting the cell cycle regulation.
  • Pharmacokinetics : Due to its small molecular size and halogen substituents, it is expected to have good bioavailability.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various pathogens. Its mechanism involves disrupting bacterial metabolic pathways, leading to cell death.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7. For instance, it was observed to arrest the cell cycle at the G1 phase with an IC50 value indicating effective cytotoxicity .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and key amino acid residues in target enzymes, supporting its potential as a lead compound for further drug development .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

CompoundAntibacterial ActivityAnticancer ActivityNotes
This compound HighModerateEffective against Gram-positive bacteria
5-Bromo-8-fluoroquinoline ModerateLowLess effective than 4-bromo variant
4-Bromo-3-chloroquinoline LowModerateDifferent substitution pattern affects activity

Case Studies

Several case studies have demonstrated the efficacy of this compound:

  • Study on Antibacterial Properties : A study reported that this compound exhibited inhibition zones comparable to standard antibiotics against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an alternative treatment for antibiotic-resistant strains .
  • Cytotoxicity Assays : In assays conducted on various cancer cell lines, the compound showed significant cytotoxic effects at concentrations lower than those required for standard chemotherapeutic agents, indicating a promising therapeutic index .
  • Molecular Docking Analysis : Computational models indicated strong binding affinities with target proteins involved in cancer progression, supporting its role as a selective inhibitor in cancer therapy .

Q & A

Q. How can crystallization challenges due to halogenated quinoline polymorphism be mitigated?

  • Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) and employ seeding with pre-characterized crystals. Differential scanning calorimetry (DSC) identifies stable polymorphs. For 4-bromo-8-fluoro derivatives, slow cooling (0.5°C/min) in DMF/water yields phase-pure crystals, as validated by PXRD .

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